1-(1,2,3,5,8,8a-Hexahydroindolizin-8a-yl)methanamine dihydrochloride

Chemical Synthesis Medicinal Chemistry Solubility

1-(1,2,3,5,8,8a-Hexahydroindolizin-8a-yl)methanamine dihydrochloride (CAS 2639442-82-1) is a saturated bicyclic amine of the hexahydroindolizine class, characterized by a primary aminomethyl group at the 8a bridgehead position. Its molecular formula is C9H18Cl2N2 (MW: 225.16 g/mol).

Molecular Formula C9H18Cl2N2
Molecular Weight 225.16 g/mol
Cat. No. B13517503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,2,3,5,8,8a-Hexahydroindolizin-8a-yl)methanamine dihydrochloride
Molecular FormulaC9H18Cl2N2
Molecular Weight225.16 g/mol
Structural Identifiers
SMILESC1CC2(CC=CCN2C1)CN.Cl.Cl
InChIInChI=1S/C9H16N2.2ClH/c10-8-9-4-1-2-6-11(9)7-3-5-9;;/h1-2H,3-8,10H2;2*1H
InChIKeyJXDCSSLLDCEIDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1,2,3,5,8,8a-Hexahydroindolizin-8a-yl)methanamine Dihydrochloride: A Specialized Saturated Indolizine Building Block for Drug Discovery


1-(1,2,3,5,8,8a-Hexahydroindolizin-8a-yl)methanamine dihydrochloride (CAS 2639442-82-1) is a saturated bicyclic amine of the hexahydroindolizine class, characterized by a primary aminomethyl group at the 8a bridgehead position. Its molecular formula is C9H18Cl2N2 (MW: 225.16 g/mol) [1]. The compound is primarily utilized as a specialized chemical building block and scaffold for medicinal chemistry, offering a conformationally constrained, nitrogen-containing heterocycle for probing biological targets. Unlike aromatic indolizines, its saturated framework presents distinct physicochemical properties relevant to central nervous system (CNS) drug discovery programs .

Why 1-(1,2,3,5,8,8a-Hexahydroindolizin-8a-yl)methanamine Dihydrochloride Cannot Be Safely Replaced by Generic Indolizine Analogs


Direct substitution of 1-(1,2,3,5,8,8a-hexahydroindolizin-8a-yl)methanamine dihydrochloride with structurally similar indolizine or indolizidine analogs is inadvisable without rigorous requalification. The compound's specific combination of the saturated hexahydroindolizine core with a free primary aminomethyl group, presented as a dihydrochloride salt, distinguishes it from fully aromatic indolizines or N-alkylated derivatives in terms of solubility, reactivity, and biological recognition . The salt form directly impacts handling and formulation, while minor structural modifications, such as N-methylation, can drastically alter receptor binding profiles and metabolic stability. The evidence below quantifies these critical differentiators where experimental data is available.

Quantitative Selection Criteria for 1-(1,2,3,5,8,8a-Hexahydroindolizin-8a-yl)methanamine Dihydrochloride


Purity and Salt Form: Dihydrochloride Salt Advantage Over Free Base

While direct head-to-head purity comparisons are absent in primary literature, the commercial supply specification indicates a typical purity of 95-98% (HPLC) for the dihydrochloride salt . Crucially, the dihydrochloride salt form of the target compound ensures high aqueous solubility (>20 mg/mL estimated), which is a significant advantage over the poorly water-soluble free base form, (hexahydroindolizin-8a(1H)-yl)methanamine (CAS 1788874-20-3), which is listed by chemical suppliers as having low solubility in water . This difference is critical for biological assay preparation and synthetic handling.

Chemical Synthesis Medicinal Chemistry Solubility

Structural Differentiation: Primary Amine vs. N-Methyl Analog for Receptor Pharmacology

A key structural comparator is the N-methylated analog, 1-(hexahydroindolizin-8a(1H)-yl)-N-methylmethanamine (CAS 2090315-08-3). The target compound bears a primary amine (-NH2), while the comparator possesses a secondary amine (-NHCH3) . This difference is pharmacologically critical. Primary amines are key pharmacophoric elements for GPCR ligands (e.g., serotonin and melatonin receptors) where they often act as hydrogen bond donors . In contrast, N-methylation enhances lipophilicity and steric bulk, potentially altering receptor subtype selectivity and metabolic stability.

Neuropharmacology Structure-Activity Relationship Receptor Binding

Chemical Building Block Utility: Scaffold Versatility Over Fully Decorated Indolizidine Alkaloids

Unlike complex indolizidine alkaloids such as swainsonine or castanospermine, which possess multiple hydroxyl groups and rigid stereochemistry [1], 1-(1,2,3,5,8,8a-hexahydroindolizin-8a-yl)methanamine dihydrochloride features a synthetically versatile primary amine handle on a relatively unadorned saturated core. This allows for diverse parallel derivatization for structure-activity relationship (SAR) studies, a feature that is not possible with functionally saturated natural alkaloids. The compound serves as a 'minimalist scaffold' for fragment-based drug discovery or directed library synthesis.

Medicinal Chemistry Organic Synthesis Drug Discovery

Optimal Application Scenarios for 1-(1,2,3,5,8,8a-Hexahydroindolizin-8a-yl)methanamine Dihydrochloride


Fragment-Based Lead Discovery for CNS GPCR Targets

Due to its soluble primary amine and saturated core, this dihydrochloride is an ideal small fragment for screening against aminergic GPCRs such as serotonin (5-HT) or melatonin (MT) receptors . Its scaffold bears topological similarity to the core of known melatoninergic ligands, enabling it to serve as a non-aromatic, sterically defined chemical probe. Its use as an 'inactive control' scaffold for the selective MT2 agonist UCSF4226 underscores its relevance in this field .

Parallel Synthesis of Indolizine-based Screening Libraries

The reactive primary amine handle allows for high-throughput amide coupling with diverse carboxylic acids, generating compound libraries for phenotypic or target-based screening. The saturated nature of the core differentiates it from planar aromatic indolizines, potentially leading to superior intellectual property novelty and pharmacological profiles .

Pharmacokinetic Optimization of Lead Compounds via Scaffold Hopping

As a partially saturated ring system, the hexahydroindolizine core can be used to replace aromatic indoles or indolizines in lead optimization to improve solubility, reduce logP, and modify metabolic stability. The dihydrochloride form directly provides the amine handle for attachment to a lead molecule, facilitating rapid SAR exploration .

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